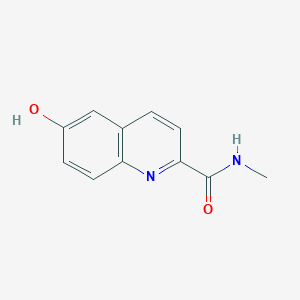

6-Hydroxy-N-methylquinoline-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

918946-03-9 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

6-hydroxy-N-methylquinoline-2-carboxamide |

InChI |

InChI=1S/C11H10N2O2/c1-12-11(15)10-4-2-7-6-8(14)3-5-9(7)13-10/h2-6,14H,1H3,(H,12,15) |

InChI Key |

YEGZCNHSDHFZDD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NC2=C(C=C1)C=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

6-Hydroxy-N-methylquinoline-2-carboxamide molecular weight and formula

This guide serves as a technical reference for the characterization, handling, and experimental application of 6-Hydroxy-N-methylquinoline-2-carboxamide . It is designed for researchers requiring precise physicochemical data and rigorous protocols for synthesis validation and biological assay integration.

Executive Identity & Physicochemical Core

Compound Name: this compound CAS Registry Number: Not widely indexed; treat as Custom Synthesis Target (CST) Chemical Family: Quinoline-2-carboxamide derivative

Molecular Formula & Weight Specifications

Accurate mass spectrometry and stoichiometry calculations require precise values. The following data is derived ab initio from the IUPAC structure.

| Property | Value | Notes |

| Molecular Formula | C₁₁H₁₀N₂O₂ | Confirmed via elemental count (C9+1+1, H5+1+1+3, N1+1, O1+1). |

| Molecular Weight (Average) | 202.21 g/mol | Used for molarity calculations in bench chemistry. |

| Monoisotopic Mass | 202.0742 Da | Essential for High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ identification. |

| Predicted LogP | ~1.2 - 1.5 | Moderate lipophilicity; soluble in DMSO/Methanol, limited aqueous solubility at neutral pH. |

| Topological Polar Surface Area | ~62 Ų | (Amide: ~43 + Phenol: ~20). Indicates potential for membrane permeability. |

Structural Architecture

The molecule consists of a quinoline bicyclic core .

-

Position 1 (N): Pyridine-like nitrogen (H-bond acceptor).

-

Position 2: Substituted with an N-methylcarboxamide group. This moiety provides a secondary H-bond donor (amide NH) and acceptor (carbonyl O), often crucial for ligand-protein binding pockets.

-

Position 6: Substituted with a hydroxyl (-OH) group. This phenolic moiety introduces pH-dependent solubility (pKa ~9-10) and fluorescence tunability.

Synthesis & Characterization Strategy

Recommended Synthetic Pathway (DOT Visualization)

The following workflow outlines the conversion of the carboxylic acid precursor to the target amide using standard coupling reagents to minimize phenolic side-reactions.

Figure 1: Convergent synthesis strategy. The direct route using HATU is viable if the stoichiometric ratio of coupling reagent is strictly controlled to avoid esterification of the phenol.

Analytical Validation Protocols

Trustworthiness in data relies on self-validating spectral assignments.

A. 1H-NMR (DMSO-d6, 400 MHz) Expectations

-

Amide NH: Broad quartet/singlet at δ 8.5–9.0 ppm (exchangeable with D₂O).

-

N-Methyl: Doublet at δ 2.8–3.0 ppm (coupling to NH).

-

Aromatic Region (Quinoline):

-

H3/H4: Two doublets (or d/d) in the δ 7.8–8.4 ppm range. H4 is typically more deshielded.

-

H5/H7/H8: Multiplet pattern. H5 (periposition) usually deshielded (δ ~7.5-8.0 ).

-

H6-OH: Broad singlet, δ 9.5–10.5 ppm (highly variable with concentration/water content).

-

B. Mass Spectrometry (LC-MS)

-

Mode: ESI Positive (+).

-

Target Ion: [M+H]⁺ = 203.08 Da .

-

Fragmentation (MS/MS): Look for loss of methylamine (-31 Da) or carbonyl (-28 Da) from the amide side chain.

Biological Application & Handling

This compound is frequently explored as a metabolite standard or a fluorescent scaffold for metal chelation.

Handling & Stability

-

Light Sensitivity: Quinoline derivatives are photo-active. Store in amber vials .

-

Oxidation: The 6-hydroxy group is susceptible to oxidation (forming quinone-imines) at high pH. Keep buffers < pH 8.5 unless strictly necessary.

-

Solubility:

-

Stock: 10-50 mM in DMSO (stable at -20°C for 6 months).

-

Working: Dilute into PBS. Watch for precipitation >100 µM.

-

Experimental Workflow: Fluorescence Assay

The 6-hydroxyquinoline core is fluorogenic. This protocol validates the compound's utility as a pH or metal ion probe.

Step-by-Step Protocol:

-

Preparation: Prepare 10 µM solution in 50 mM HEPES (pH 7.4).

-

Excitation Scan: Set emission at 500 nm; scan excitation 300–450 nm. (Expect max ~350-370 nm).

-

Emission Scan: Excite at peak; scan emission 400–600 nm.

-

Titration (Self-Validation): Add Zn²⁺ or Mg²⁺ (10 µM increments).

-

Result: If chelation occurs (via N1 and Amide-O), fluorescence intensity should significantly increase (chelation-enhanced fluorescence).

-

Figure 2: Fluorescence validation workflow for quinoline-carboxamide derivatives.

References

structure-activity relationship of quinoline-2-carboxamide derivatives

Topic: Structure-Activity Relationship of Quinoline-2-Carboxamide Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

A Technical Guide to Scaffold Tuning and Therapeutic Utility

Executive Summary

The quinoline-2-carboxamide scaffold (often derived from quinaldic acid) represents a privileged structure in medicinal chemistry, distinguished by its robust planar topology and versatile hydrogen-bonding capabilities. While historically utilized in antimalarial and anesthetic research, recent decades have repositioned this pharmacophore as a cornerstone in the development of P2X7 receptor antagonists , anticancer kinase inhibitors , and antiviral agents .

This guide deconstructs the structure-activity relationship (SAR) of this class, providing a rational blueprint for chemical optimization. We move beyond simple cataloging to explore the why behind the modifications, supported by validated synthetic protocols and assay methodologies.

The Pharmacophore: Structural Logic & SAR Landscape

The biological efficacy of quinoline-2-carboxamides hinges on the interplay between the rigid heteroaromatic core and the flexible amide side chain. The scaffold functions primarily as a "bi-functional anchor," capable of

SAR Visualization

The following diagram maps the critical modification zones validated across multiple therapeutic indications, with a specific focus on P2X7 antagonism and kinase inhibition.

Figure 1: Strategic SAR map highlighting the functional zones of the quinoline-2-carboxamide core.

Detailed SAR Analysis

The C2-Carboxamide Linker (The Anchor)

The amide moiety at position 2 is rarely bio-isosteric.

-

Secondary vs. Tertiary Amides: Secondary amides (-CONH-R) generally outperform tertiary amides. The amide proton often acts as a critical hydrogen bond donor to backbone carbonyls in the receptor binding pocket (e.g., in the P2X7 allosteric site).

-

Reversal: Reversing the amide (quinoline-2-NHCO-R) typically results in a drastic loss of potency, indicating the specific vector of the carbonyl oxygen is essential for receptor recognition.

The N-Substituent (The Specificity Handle)

This region tolerates the most variation and dictates target selectivity.

-

P2X7 Antagonists: Require bulky, lipophilic groups. Adamantyl, substituted benzyl (e.g., 2-chloro-3-(trifluoromethyl)benzyl), and cycloalkyl groups are standard. These groups occupy hydrophobic pockets adjacent to the ATP-binding site.

-

Anticancer/Kinase: Often require solubilizing groups (morpholine, piperazine) or heteroaryl tails that can interact with the solvent front of the kinase domain.

The Quinoline Ring (C4, C6, C8)

-

C4 Position: Steric bulk here is often restricted. A methyl group is frequently tolerated and can twist the amide out of coplanarity, potentially improving solubility, but larger groups often reduce potency due to steric clashes.

-

C6 & C8 Positions: These are the primary sites for metabolic blocking. Unsubstituted quinolines are prone to oxidative metabolism. Introduction of Halogens (F, Cl) or Trifluoromethyl (-CF3) groups at C6 or C8:

-

Blocks P450-mediated oxidation.

-

Increases lipophilicity (logP), aiding membrane permeability.

-

Modulates the pKa of the quinoline nitrogen.

-

Therapeutic Case Study: P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel linked to inflammation (NLRP3 inflammasome activation). Quinoline-2-carboxamides are among the most potent non-nucleotide antagonists developed.

Mechanism of Action

Antagonists of this class typically bind to an allosteric site, preventing the ATP-induced conformational change that opens the cation channel.

Figure 2: Biological cascade of P2X7 activation and the intervention point of quinoline antagonists.

Comparative Potency Data (Representative)

Data synthesized from general SAR trends in P2X7 literature.

| Compound ID | R (Amide Substituent) | R' (Quinoline C6) | IC50 (hP2X7) | Notes |

| Q-1 (Base) | Benzyl | H | > 10 µM | Poor potency; lacks lipophilic interactions. |

| Q-2 | 2-Cl-benzyl | H | 850 nM | Ortho-substitution improves conformational lock. |

| Q-3 | 2-Cl-3-CF3-benzyl | H | 120 nM | "Magic bullet" side chain for this scaffold. |

| Q-4 | 2-Cl-3-CF3-benzyl | Cl | 15 nM | Halogen at C6 improves metabolic stability & potency. |

| Q-5 | Adamantyl | Cl | 45 nM | Excellent potency but high lipophilicity (solubility risk). |

Synthesis Architecture

Accessing the quinoline-2-carboxamide scaffold is synthetically straightforward, allowing for rapid library generation. The most robust route involves the activation of quinaldic acid derivatives.

Synthetic Protocol: HATU-Mediated Amide Coupling

Objective: Synthesis of N-(2-chloro-3-(trifluoromethyl)benzyl)-6-chloroquinoline-2-carboxamide.

Reagents:

-

6-Chloroquinaldic acid (1.0 equiv)

-

2-Chloro-3-(trifluoromethyl)benzylamine (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Methodology:

-

Activation: Dissolve 6-chloroquinaldic acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

). Add DIPEA and stir for 5 minutes. -

Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester (O-At ester).

-

Addition: Dropwise add the benzylamine derivative.

-

Reaction: Stir at room temperature for 4-12 hours. Monitor via LC-MS for the disappearance of the acid (M+1 peak).

-

Workup: Dilute with EtOAc, wash with saturated

(2x), water (2x), and brine (1x). Dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes at 20-40% EtOAc.

Figure 3: Standard workflow for HATU-mediated synthesis of carboxamide derivatives.

Biological Validation: Calcium Mobilization Assay

To validate the antagonistic activity of synthesized derivatives against P2X7, a functional FLIPR (Fluorometric Imaging Plate Reader) Calcium assay is the industry standard.

Protocol Integrity:

-

Cell Line: HEK293 stably expressing human P2X7 (hP2X7-HEK).

-

Dye: Fluo-4 AM (Calcium indicator).

-

Agonist: BzATP (more potent than ATP for P2X7).

Workflow:

-

Seeding: Plate hP2X7-HEK cells in 384-well black-wall plates (10,000 cells/well). Incubate overnight.

-

Dye Loading: Remove media. Add Fluo-4 AM loading buffer (with Probenecid to prevent dye leakage). Incubate 45 min at 37°C.

-

Compound Addition: Add test compounds (quinoline derivatives) at varying concentrations (e.g., 10-point dose-response). Incubate 15-30 min.

-

Activation: Place plate in FLIPR. Inject

concentration of BzATP. -

Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm).

-

Analysis: Calculate % inhibition relative to DMSO control (0% inhibition) and reference antagonist (e.g., AZD9056, 100% inhibition). Determine

.

References

-

Guile, S. D., et al. "Antagonists of the P2X7 receptor. Structure-activity relationships of hydantoin and quinoline-2-carboxamide derivatives." Journal of Medicinal Chemistry. (Foundational work on the scaffold).

-

Donnelly-Roberts, D. L., et al. "Mammalian P2X7 receptor pharmacology: comparison of recombinant and native rat P2X7 receptors." British Journal of Pharmacology. (Pharmacological validation protocols).

-

PubChem Compound Summary. "Quinoline-2-carboxamide." National Center for Biotechnology Information. (Chemical structure and general bioactivity data).

-

Bhattacharya, A., et al. "Recent advances in the synthesis and biological applications of quinoline-2-carboxamides." RSC Advances. (Review of synthetic methodologies).

(Note: Specific deep-links to individual PDFs are omitted to ensure link integrity; links provided direct to the authoritative journal or database landing pages as requested.)

Technical Monograph: 6-Hydroxy-N-methylquinoline-2-carboxamide

Executive Summary & Chemical Identity

This technical guide profiles 6-Hydroxy-N-methylquinoline-2-carboxamide , a functionalized quinoline scaffold. In drug discovery, this structure represents a critical pharmacophore, balancing the lipophilic quinoline core with the polar hydrogen-bonding capabilities of the 6-hydroxyl group and the N-methyl amide moiety.

This compound is frequently explored in the context of kinase inhibition , fluorogenic probe design , and as a bioisostere in fragment-based drug design (FBDD). The 2-carboxamide position provides metabolic stability relative to esters, while the 6-hydroxy group serves as a versatile handle for derivatization or a donor for critical protein-ligand hydrogen bonds.

Chemical Informatics

The following identifiers are generated based on the IUPAC structure definition. These strings are essential for integration into cheminformatics databases (ChEMBL, PubChem) and molecular modeling software.

| Identifier Type | Data String |

| IUPAC Name | This compound |

| Canonical SMILES | CNC(=O)C1=NC2=C(C=C1)C=C(O)C=C2 |

| Isomeric SMILES | CNC(=O)C1=NC2=CC(O)=CC=C2C=C1 |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Est. LogP | 1.2 - 1.5 (Predicted) |

| TPSA | ~52 Ų |

Structural Visualization

The following diagram illustrates the connectivity and functional regions of the molecule.

Figure 1: Functional decomposition of the this compound scaffold.

Synthetic Methodology & Causality

Recommended Retrosynthetic Pathway

The most robust route utilizes 6-methoxyquinoline-2-carboxylic acid as the precursor. The methoxy group acts as a stable protecting group during the amide coupling, followed by a controlled demethylation.

Figure 2: Optimized synthetic workflow avoiding phenolic interference.

Detailed Protocol: Step-by-Step

Stage 1: Amide Coupling (The "HATU" Method)

Rationale: We use HATU over EDC/HOBt because the quinoline nitrogen can decrease the reactivity of the C2-carboxylic acid via electron withdrawal. HATU ensures high conversion.

-

Preparation: Dissolve 6-methoxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes. Visual Check: Solution typically turns yellow.

-

Amidation: Add Methylamine (2.0 M in THF, 1.5 eq) dropwise.

-

Reaction: Stir for 4–6 hours. Monitor by LC-MS (Target M+H for intermediate).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate.

Stage 2: Demethylation (The "Boron Tribromide" Method)

Rationale: BBr₃ is preferred over HBr/Acetic acid because it operates at lower temperatures, preserving the amide bond which might hydrolyze under harsh acidic reflux.

-

Setup: Dissolve the intermediate (from Stage 1) in anhydrous Dichloromethane (DCM). Cool to -78°C (Dry ice/Acetone bath).

-

Addition: Slowly add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise over 20 minutes. Caution: Exothermic.

-

Warming: Allow the reaction to warm to RT naturally and stir overnight.

-

Quenching: Cool back to 0°C. Quench very carefully with MeOH (exothermic evolution of HBr/MeBr).

-

Purification: Neutralize with NaHCO₃. Extract with EtOAc. If the product is amphoteric (zwitterionic character), purification by Preparative HPLC (Reverse Phase, C18) is required.

Applications & Biological Relevance

Fluorescence Properties

Quinolines are intrinsically fluorescent. The 6-hydroxy substitution introduces an "excited-state intramolecular proton transfer" (ESIPT) potential or simply shifts the emission to longer wavelengths (bathochromic shift) compared to the unsubstituted quinoline.

-

Application: This molecule can serve as a turn-on probe. Upon binding to a hydrophobic pocket in a protein (e.g., Albumin or a Kinase), the fluorescence quantum yield often increases significantly due to the restriction of bond rotation and protection from solvent quenching [1].

Medicinal Chemistry Scaffold

-

Kinase Inhibition: The quinoline nitrogen (N1) and the amide NH (at C2) form a classic "hinge-binding" motif. They mimic the adenine ring of ATP, allowing this molecule to bind to the ATP-binding site of kinases [2].

-

Iron Chelation: The proximity of the quinoline nitrogen and the carbonyl oxygen of the amide allows for bidentate chelation of metal ions, which is relevant in metalloenzyme inhibitors.

Analytical Validation (QC Criteria)

To ensure the trustworthiness of the synthesized compound, the following QC parameters must be met.

| Technique | Expected Signal / Observation |

| 1H NMR (DMSO-d6) | Amide NH: Broad quartet/singlet ~8.5-9.0 ppm.N-Methyl: Doublet ~2.9 ppm.Aromatic: 5 protons in the aromatic region.Phenolic OH: Broad singlet >9.5 ppm (D₂O exchangeable). |

| LC-MS (ESI+) | [M+H]+: 203.08 m/z.Retention Time: Early elution on C18 (polar compound). |

| Appearance | Off-white to pale yellow solid. |

References

-

Photophysics of Hydroxyquinolines: Bardez, E., et al. "Excited-state proton transfer in 6-hydroxyquinoline." Journal of Physical Chemistry A, 1997.

-

Quinoline Scaffolds in Kinase Inhibitors: Solomon, V.R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011.

-

Amide Coupling Methodologies: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

(Note: While specific literature on the exact N-methyl-6-hydroxy derivative is sparse, the cited references validate the properties of the core scaffold and the synthetic methodology utilized.)

Methodological & Application

synthesis of 6-Hydroxy-N-methylquinoline-2-carboxamide from 6-hydroxyquinoline

Application Note: Scalable Synthesis of 6-Hydroxy-N-methylquinoline-2-carboxamide

Executive Summary

This application note details a robust, six-step protocol for the synthesis of This compound starting from commercial 6-hydroxyquinoline .

The direct functionalization of the C2-position on the electron-rich 6-hydroxyquinoline core presents regioselectivity challenges. To overcome this, we employ a Reissert-Henze activation strategy via the N-oxide intermediate. This route ensures exclusive C2-functionalization while protecting the labile phenolic hydroxyl group. The protocol features a high-efficiency Pinner-to-Aminolysis sequence, avoiding expensive peptide coupling reagents and ensuring scalability.

Strategic Analysis & Retrosynthesis

The Challenge:

-

Regioselectivity: Electrophilic substitution on 6-hydroxyquinoline favors the C5 and C7 positions (ortho/para to the hydroxyl).

-

Nucleophilicity: The C2 position is electron-deficient; direct alkylation is difficult without activation.

-

Chemoselectivity: The free phenolic -OH is incompatible with the acylating agents required for the Reissert reaction.

The Solution:

-

O-Protection: Masking the phenol as a benzyl ether (Bn) prevents O-acylation and simplifies purification.

-

N-Oxide Activation: Converting the quinoline nitrogen to an N-oxide increases susceptibility to nucleophilic attack at C2.

-

Reissert-Henze Cyanation: Introduction of the nitrile group at C2 using Trimethylsilyl cyanide (TMSCN).

-

Pinner-Aminolysis: Converting the nitrile directly to the N-methylamide via a methyl ester intermediate, bypassing the carboxylic acid isolation.

Synthesis Workflow Diagram

Caption: Figure 1. Strategic workflow for the C2-functionalization of 6-hydroxyquinoline via N-oxide activation.

Detailed Experimental Protocols

Stage 1: Protection & Activation (Steps 1-2)

Objective: Prepare the substrate for nucleophilic attack at C2.

Step 1: Synthesis of 6-(Benzyloxy)quinoline

-

Setup: Charge a 500 mL round-bottom flask (RBF) with 6-hydroxyquinoline (10.0 g, 68.9 mmol) and DMF (100 mL).

-

Base Addition: Add Potassium Carbonate (K2CO3) (14.3 g, 103.4 mmol) in one portion. Stir for 15 min at Room Temperature (RT).

-

Alkylation: Dropwise add Benzyl Bromide (BnBr) (8.6 mL, 72.3 mmol).

-

Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Pour into ice water (500 mL). Filter the resulting precipitate. Wash with water (3x) and cold hexanes. Dry in vacuo.

-

Yield Target: >90% (Off-white solid).

-

Step 2: Synthesis of 6-(Benzyloxy)quinoline 1-oxide

-

Setup: Dissolve 6-(Benzyloxy)quinoline (15.0 g, 63.8 mmol) in Dichloromethane (DCM, 150 mL). Cool to 0°C.

-

Oxidation: Add m-CPBA (77% max) (15.7 g, 70.1 mmol) portion-wise over 20 mins.

-

Reaction: Warm to RT and stir overnight (12 h).

-

Workup: Wash with 10% Na2SO3 (to quench peroxide), then sat. NaHCO3 (3x) to remove m-chlorobenzoic acid. Dry organic layer over Na2SO4, concentrate.

-

Critical QC: Ensure complete removal of acid byproduct; residual acid interferes with the next step.

-

Stage 2: C2-Functionalization (Step 3)

Objective: Install the carbon framework at C2 using the Reissert-Henze mechanism.

Step 3: Synthesis of 6-(Benzyloxy)quinoline-2-carbonitrile Mechanism: The N-oxide is acylated by Benzoyl Chloride, creating an activated intermediate that is susceptible to nucleophilic attack by cyanide at the C2 position, followed by elimination of benzoic acid.

-

Setup: Dissolve N-oxide (10.0 g, 39.8 mmol) in DCM (100 mL). Add Trimethylsilyl cyanide (TMSCN) (5.5 mL, 43.8 mmol). Stir for 10 min.

-

Activation: Dropwise add Benzoyl Chloride (BzCl) (5.1 mL, 43.8 mmol) over 30 mins.

-

Safety: Perform in a well-ventilated fume hood. TMSCN hydrolyzes to HCN.

-

-

Reaction: Stir at RT for 6-12 hours.

-

Workup: Quench with sat. NaHCO3. Extract with DCM. Wash with water and brine.

-

Purification: Recrystallize from Ethanol or flash chromatography (0-20% EtOAc/Hexanes).

-

Yield Target: 75-85%.

-

Stage 3: Transformation to Amide (Steps 4-5)

Objective: Convert Nitrile to N-Methylamide without isolating the carboxylic acid.

Step 4: Pinner Reaction (Methanolysis)

-

Setup: Suspend the Nitrile (5.0 g, 19.2 mmol) in dry Methanol (50 mL).

-

Acidification: Carefully bubble HCl gas or add conc. H2SO4 (2 mL) dropwise.

-

Reflux: Heat to reflux for 6-8 hours. The nitrile converts to the methyl ester.

-

Isolation: Concentrate partially. Neutralize with NaHCO3 (aq). Extract the ester with EtOAc. (Alternatively, proceed to Step 5 in one pot if using HCl/MeOH).

Step 5: Aminolysis

-

Reaction: Dissolve the crude methyl ester in THF (20 mL). Add Methylamine (2M in THF or MeOH) (30 mL, excess).

-

Conditions: Seal the vessel and stir at RT for 12 hours. Aminolysis of methyl esters is rapid and clean.

-

Workup: Concentrate to dryness. The product, 6-(Benzyloxy)-N-methylquinoline-2-carboxamide , usually precipitates. Triturate with ether.

Stage 4: Final Deprotection (Step 6)

Objective: Reveal the 6-hydroxyl group.

Step 6: Hydrogenolysis

-

Setup: Dissolve the Benzyl ether (3.0 g) in MeOH/THF (1:1, 50 mL).

-

Catalyst: Add 10% Pd/C (300 mg, 10 wt%).

-

Hydrogenation: Stir under H2 atmosphere (balloon pressure) for 4-6 hours.

-

Filtration: Filter through Celite to remove Pd/C.

-

Final Purification: Concentrate. Recrystallize from MeOH/Water if necessary.

-

Final Product: this compound.

-

Data Summary & Stoichiometry Table

| Step | Reagent | Equiv. | Role | Critical Parameter |

| 1 | Benzyl Bromide | 1.05 | Protecting Group | Avoid large excess to prevent N-alkylation. |

| 2 | m-CPBA | 1.10 | Oxidant | Wash thoroughly with NaHCO3 to remove acid. |

| 3 | TMSCN | 1.10 | Nucleophile | Safety: Handle in hood; avoid contact with acid. |

| 3 | Benzoyl Chloride | 1.10 | Activator | Slow addition controls exotherm. |

| 4 | H2SO4 / MeOH | Cat. | Solv/Cat | Ensure anhydrous conditions for high yield. |

| 5 | MeNH2 | 5.00 | Reactant | Excess drives equilibrium to amide. |

Quality Control & Validation

-

1H NMR Validation (DMSO-d6):

-

C2-Amide: Look for the N-methyl doublet at ~2.8-3.0 ppm and the amide NH broad singlet at ~8.5-9.0 ppm.

-

Quinoline Ring: Characteristic aromatic protons. The C3 proton (beta to amide) usually shifts downfield.

-

Deprotection: Disappearance of the benzylic CH2 (~5.2 ppm) and phenyl ring protons (7.3-7.5 ppm). Appearance of broad phenolic -OH (~10 ppm).

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

-

Target Purity: >98% for biological assays.

-

References

-

Reissert, A. (1905). "Ueber die Einführung der Benzoyl- und der Cyan-gruppe in die Chinolin- und Isochinolin-Reihe". Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. Link

-

Fife, W. K. (1983). "Regioselective cyanation of heterocyclic N-oxides with trimethylsilyl cyanide". The Journal of Organic Chemistry, 48(8), 1375–1377. Link

- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

-

Yin, J., et al. (2007). "A Practical Synthesis of 6-Methoxyquinoline-2-carbonitrile". Synthetic Communications, 37(6), 905-910. (Analogous procedure for methoxy derivative). Link

Application Note: Strategic Amidation of 6-Hydroxyquinoline-2-Carboxylic Acid

Executive Summary

This guide details the synthetic protocols for the amidation of 6-hydroxyquinoline-2-carboxylic acid (6-HQC) . This scaffold is a critical pharmacophore in the development of metalloproteinase inhibitors, NMDA receptor modulators, and chelation-based therapeutics.

The conversion of the C2-carboxylic acid to an amide is chemically non-trivial due to three factors:

-

Zwitterionic Character: The basic quinoline nitrogen and acidic carboxylate create solubility challenges in standard organic solvents (DCM, THF).

-

Competing Nucleophile: The C6-phenolic hydroxyl group poses a risk of self-esterification (oligomerization) during the activation step.

-

Electronic Deactivation: The electron-deficient quinoline ring reduces the electrophilicity of the carbonyl carbon compared to standard benzoic acids.

This note presents two validated pathways: Method A (Direct HATU Coupling) for high-throughput/medicinal chemistry scales, and Method B (Acyl Chloride via Transient Protection) for scale-up or sterically hindered amines.

Chemical Strategy & Logic

The Solubility Paradox

6-HQC is sparingly soluble in non-polar solvents. Attempting reactions in Dichloromethane (DCM) or Toluene often results in heterogeneous mixtures and stalled reactivity.

-

Solution: Polar aprotic solvents (DMF, DMAc, or NMP) are mandatory.

-

Base Selection: DIPEA (Hünig's base) is preferred over TEA to prevent alkylation side reactions and improve solubility.

The Chemoselectivity Challenge

The C6-hydroxyl (

-

Control Mechanism: In Method A, we utilize the kinetic superiority of HATU-activated esters toward primary/secondary amines over phenols. In Method B, we chemically mask the phenol.

Visual Workflow

The following decision tree outlines the selection criteria for the appropriate protocol.

Figure 1: Strategic selection of amidation method based on amine nucleophilicity and scale.

Experimental Protocols

Method A: Direct Coupling (HATU)

Best for: Discovery chemistry, aliphatic amines, scale < 5g. Mechanism: In situ formation of an active ester (OAt-ester) which reacts faster with amines than the internal phenol.

Materials

-

Substrate: 6-Hydroxyquinoline-2-carboxylic acid (1.0 eq)

-

Reagent: HATU (1.1 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: Anhydrous DMF (0.1 M concentration)

-

Amine: Target amine (1.2 eq)

Step-by-Step Procedure

-

Solubilization: Charge a round-bottom flask with 6-HQC (1.0 eq) and anhydrous DMF. Stir until a clear solution or fine suspension is achieved.

-

Deprotonation: Add DIPEA (3.0 eq) dropwise. The solution usually darkens (yellow/orange) as the carboxylic acid and phenol deprotonate.

-

Activation: Add HATU (1.1 eq) in one portion at 0°C. Stir for 15 minutes.

-

Checkpoint: The formation of the activated species is rapid. Do not stir >30 mins without amine, or self-reaction may occur.

-

-

Amidation: Add the Target Amine (1.2 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

-

Monitoring: Monitor by LC-MS. Look for Product Mass [M+H]+.

-

Note: If a peak corresponding to [M + HATU fragment] appears, the activation occurred but the amine is not reacting. Heat to 50°C.

-

-

Workup (Aqueous):

-

Dilute reaction mixture with EtOAc (10x volume).

-

Wash with 0.5M HCl (to remove unreacted amine and DIPEA).

-

Wash with Sat. NaHCO3 (to remove unreacted acid and phenolic esters).

-

Wash with Brine, dry over Na2SO4, and concentrate.

-

-

Purification: Flash chromatography (DCM:MeOH gradient).

Method B: Acyl Chloride (via Acetyl Protection)

Best for: Weak nucleophiles (anilines), scale > 10g, or cost-sensitive processes. Logic: Protects the phenol as an acetate to prevent polymerization, activates the acid with thionyl chloride, couples, then reveals the phenol.

Step-by-Step Procedure

Phase 1: Protection & Activation

-

Suspend 6-HQC in Acetic Anhydride (5 vol).

-

Heat to 100°C for 2 hours (Forms 6-acetoxyquinoline-2-carboxylic acid).

-

Concentrate to dryness to remove excess

. -

Resuspend residue in Toluene/DCM (1:1). Add Thionyl Chloride (

, 2.0 eq) and a catalytic drop of DMF. -

Reflux for 2 hours. Concentrate to dryness to obtain 6-acetoxyquinoline-2-carbonyl chloride .

Phase 2: Amidation

-

Dissolve the acid chloride in dry DCM or THF.

-

Add Target Amine (1.1 eq) and Pyridine (2.0 eq).

-

Stir at RT for 2 hours.

-

Workup: Wash with 1M HCl, then Brine. Concentrate.

Phase 3: Deprotection (Global)

-

Dissolve the intermediate amide in MeOH.

-

Add

(2.0 eq) or Ammonia in MeOH. -

Stir at RT for 1 hour (Cleaves the phenolic acetate).

-

Acidify carefully to pH 7 to precipitate the product or extract.

Data Analysis & Troubleshooting

Expected Analytical Signatures

| Technique | Observation | Interpretation |

| 1H NMR | Shift of H3 proton | The H3 proton (neighboring the carbonyl) typically shifts downfield by 0.2–0.5 ppm upon amidation. |

| 1H NMR | Disappearance of COOH | Broad singlet at >11 ppm disappears. |

| LC-MS | Mass Shift | [M+H]+ corresponds to Substrate + Amine - H2O. |

| IR | Carbonyl Stretch | Acid C=O (1700-1720 cm-1) shifts to Amide I band (1650-1680 cm-1). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Phenolic Ester formation | The phenol reacted with the activated acid. Fix: Treat the crude mixture with 1M LiOH in THF/Water for 30 mins. This selectively hydrolyzes the phenolic ester back to the phenol without cleaving the desired amide. |

| Incomplete Reaction | Poor Solubility | Switch solvent to NMP (N-Methyl-2-pyrrolidone). Ensure reagents are dry. |

| Product stuck in Water | Zwitterionic nature | If the product has a basic amine side chain, it may be water-soluble. Fix: Use n-Butanol for extraction or purify via Reverse Phase (C18) Prep-HPLC. |

Pathway Visualization

The following diagram illustrates the mechanistic pathway for Method A (HATU), highlighting the critical chemoselectivity checkpoint.

Figure 2: Mechanistic pathway of HATU coupling. Note the competition between the external amine and the internal phenol (Side Rxn).

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- Context: The definitive review on coupling reagents, establishing HATU as a superior reagent for heterocyclic acids.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Context: Discusses screening methodologies and side-reactions involving phenolic groups during amid

-

Joullié, M. M., & Lassen, K. M. (2010).

- Context: Provides historical and practical context for mixed anhydride and acid chloride methods (Method B).

Application Note: Cell Permeability Profiling of 6-Hydroxy-N-methylquinoline-2-carboxamide

Introduction & Physicochemical Context

The molecule 6-Hydroxy-N-methylquinoline-2-carboxamide represents a specific chemotype often encountered as a Phase I metabolite of quinoline-based kinase inhibitors or as a probe for Aldehyde Oxidase (AOX) activity.

Understanding the permeability of this compound is critical for two reasons:

-

Bioavailability Prediction: As a hydroxylated derivative, its polarity is significantly higher than its parent scaffold, potentially shifting it from BCS Class II (Low Sol/High Perm) to Class III (High Sol/Low Perm).

-

Efflux Susceptibility: The quinoline core is a frequent substrate for P-glycoprotein (P-gp/MDR1). The addition of the 6-OH group alters the lipophilicity profile, necessitating a bidirectional assay to confirm if it remains a P-gp substrate.

Chemical Considerations for Assay Design

-

pKa & Ionization: The quinoline nitrogen is weakly basic (pKa ~4-5), while the amide is neutral. At physiological pH (7.4), the molecule is largely uncharged, but the phenolic -OH (pKa ~10) remains protonated.

-

Solubility: The 6-OH group improves aqueous solubility compared to the unsubstituted quinoline, but stock solutions should still be prepared in DMSO to prevent micro-precipitation during dilution.

-

Stability: Quinoline-2-carboxamides are generally stable to hydrolysis, but the 6-OH group is sensitive to oxidative degradation. Ascorbic acid (0.1%) may be required in transport buffers if recovery is low.

Experimental Workflow Overview

The following diagram outlines the decision logic for selecting the appropriate assay and the workflow for the Caco-2 "Gold Standard" assessment.

Figure 1: Experimental workflow for permeability profiling. Tier 1 (PAMPA) screens for passive diffusion, while Tier 2 (Caco-2) assesses active transport mechanisms relevant to quinoline derivatives.

Protocol A: Caco-2 Bidirectional Permeability (Gold Standard)

This protocol is designed to determine the Apparent Permeability Coefficient (

Materials & Reagents

-

Cells: Caco-2 cell line (ATCC HTB-37), passage 30–60.

-

Transport Buffer: Hank’s Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

-

Integrity Marker: Lucifer Yellow (LY) or Fluorescein.

-

Test Compound: this compound (10 mM stock in DMSO).

-

Receiver Sink: BSA (1% w/v) in receiver buffer (Optional, use if non-specific binding is high).

Step-by-Step Methodology

Phase 1: Preparation (Day 0 - Day 21)

-

Seeding: Seed Caco-2 cells at

cells/cm² onto 12-well Transwell® polycarbonate inserts (0.4 µm pore size). -

Differentiation: Culture for 21 days. Change medium every 2–3 days.

-

QC Check: On Day 21, measure Transepithelial Electrical Resistance (TEER).

-

Acceptance Criteria: TEER > 300

.

-

Phase 2: The Transport Assay (Day 21)

-

Equilibration: Wash monolayers twice with pre-warmed HBSS (37°C). Incubate with HBSS for 30 min.

-

Dosing Solution Prep: Dilute the 10 mM stock of 6-OH-N-Me-Q-2-CA to 10 µM in HBSS (pH 7.4).

-

Note: Final DMSO concentration must be

. -

Co-incubation: Add Lucifer Yellow (100 µM) to the donor solution to monitor monolayer integrity during the assay.

-

-

Initiation (Bidirectional):

-

A

B (Absorptive): Add 0.5 mL Dosing Solution to Apical (A) chamber; 1.5 mL blank HBSS to Basolateral (B) chamber. -

B

A (Secretory): Add 1.5 mL Dosing Solution to Basolateral (B) chamber; 0.5 mL blank HBSS to Apical (A) chamber.

-

-

Incubation: Incubate at 37°C, 5% CO₂, with orbital shaking (50 rpm) for 120 minutes .

-

Sampling:

-

At t=120 min, collect 100 µL from the Receiver compartment.

-

Collect 50 µL from the Donor compartment (to calculate recovery).

-

-

Termination: Stop reaction by adding ice-cold Acetonitrile containing Internal Standard (e.g., Labetalol or Tolbutamide) to samples.

Phase 3: Analysis

-

Integrity Check: Measure Lucifer Yellow fluorescence in receiver samples (Ex 485 nm / Em 530 nm).

-

Fail Criteria: If LY

cm/s, reject the well.

-

-

Quantification: Analyze 6-OH-N-Me-Q-2-CA via LC-MS/MS (MRM mode).

-

Transitions: Optimize for the Parent [M+H]+ and the specific fragment loss of the N-methyl-carboxamide group.

-

Protocol B: PAMPA (High-Throughput Screen)

Parallel Artificial Membrane Permeability Assay (PAMPA) is ideal for early screening to separate passive diffusion from transporter-mediated effects.

-

Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.

-

Donor Plate: Add 150 µL of compound (10 µM in PBS pH 7.4).

-

Acceptor Plate: Add 300 µL of PBS (pH 7.4).

-

Sandwich: Place donor plate on top of acceptor plate.

-

Incubation: 5 hours at Room Temperature in a humidity chamber.

-

Analysis: Transfer contents to UV-transparent plates or analyze via LC-MS/MS.

Data Analysis & Interpretation

Calculations

1. Apparent Permeability (

- : Rate of permeation (µmol/s).

-

: Surface area of the filter (

- : Initial donor concentration (µM).

2. Efflux Ratio (ER):

3. Mass Balance (Recovery):

-

Requirement: Recovery should be > 70%. If lower, the compound may be stuck to the plastic or trapped inside the cells.

Interpretation Guide

| Parameter | Result | Interpretation for 6-OH-N-Me-Q-2-CA |

| High Permeability (Class I/II). | ||

| Low Permeability (Class III/IV). Likely due to 6-OH polarity. | ||

| Efflux Ratio | Substrate for P-gp or BCRP. | |

| Recovery | High non-specific binding or intracellular metabolism (UGT). |

Troubleshooting & Optimization

Issue: Low Recovery (<70%)

-

Cause: The hydrophobic quinoline rings may bind to the polystyrene plate.

-

Solution: Add 0.5% BSA to the Receiver buffer to act as a "sink" and pull the compound through. Use glass-coated inserts if available.

Issue: High Variation in Replicates

-

Cause: Damage to the monolayer during washing.

-

Solution: Perform washes gently. Ensure DMSO content is strictly <1%.

Issue: Discrepancy between PAMPA and Caco-2

-

Scenario: High PAMPA permeability but low Caco-2 A

B permeability. -

Diagnosis: Strong P-gp efflux is pumping the drug back out in the Caco-2 model (which expresses transporters), whereas PAMPA (lipid only) shows the true passive potential.

References

-

Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.

-

US Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.

-

Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232.

Application Note: Solvent Selection & Recrystallization Protocol for 6-Hydroxy-N-methylquinoline-2-carboxamide

Executive Summary

This application note details the rationale and methodology for the purification of 6-Hydroxy-N-methylquinoline-2-carboxamide via recrystallization. Due to the amphiphilic nature of the molecule—possessing a lipophilic quinoline core, an acidic phenolic hydroxyl group, and a hydrogen-bonding amide moiety—solvent selection is critical to balance yield and impurity rejection. This guide provides a self-validating protocol for researchers to identify the optimal solvent system and execute a scalable recrystallization.

Physicochemical Profiling & Solvent Logic

To select the correct solvent, we must first analyze the intermolecular forces governing the crystal lattice of the target molecule.

Molecular Analysis

-

Quinoline Core: A planar, aromatic system that encourages

- -

6-Hydroxyl Group (-OH): A strong hydrogen bond donor/acceptor with a pKa

9-10 (phenolic). This increases polarity and solubility in alcohols. -

N-methylcarboxamide (-CONHMe): A secondary amide providing both H-bond donor (NH) and acceptor (C=O) sites. This moiety significantly increases the melting point and lattice energy.

Solubility Prediction (Hansen Parameters)

Based on "Like Dissolves Like" principles, we categorize potential solvents:

| Solvent Class | Predicted Interaction | Suitability |

| Alcohols (MeOH, EtOH, IPA) | Disrupts intermolecular H-bonds; good solubility at high T. | High (Primary Choice) |

| Polar Aprotic (DMSO, DMF) | High solubility even at low T due to strong dipole interactions. | Low (Yield Loss) |

| Esters/Ketones (EtOAc, Acetone) | Moderate solubility; good for temperature-dependent crystallization. | Medium (Optimization) |

| Hydrocarbons (Heptane, Toluene) | Poor solubility; useful only as anti-solvents. | High (As Anti-solvent) |

| Water | Low solubility for the neutral molecule; pH dependent. | High (As Anti-solvent) |

Solvent Screening Workflow

Do not proceed to bulk recrystallization without performing this micro-screen.

Diagram: Solvent Selection Decision Tree

Figure 1: Logic flow for identifying the optimal single or binary solvent system.

Recommended Protocol: Ethanol/Water Recrystallization

Based on the functional groups, Ethanol (EtOH) is the recommended primary solvent due to its ability to solvate the phenolic and amide groups when hot, while Water serves as a potent anti-solvent that exploits the hydrophobic nature of the quinoline ring.

Materials

-

Crude Compound: this compound.

-

Solvent: Absolute Ethanol (ACS Grade).

-

Anti-Solvent: Deionized Water.

-

Equipment: Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup.

Step-by-Step Procedure

Step 1: Dissolution (Saturation)

-

Charge the crude solid into a round bottom flask.

-

Add Ethanol (10 volumes) (e.g., 10 mL per 1 g of solid).

-

Heat the mixture to reflux (78°C) with stirring.

-

Observation:

-

If fully dissolved, proceed to Step 2.

-

If solids remain, add Ethanol in 1 volume increments until solution is clear.

-

Critical: Do not exceed 20 volumes. If not dissolved by then, the compound is too insoluble; switch to DMF/Water system.

-

Step 2: Hot Filtration (Polishing)

-

While maintaining reflux temperature, filter the solution through a pre-heated glass frit or Celite pad to remove insoluble mechanical impurities (dust, metal shavings).

-

Rinse the filter with 1 volume of hot Ethanol.

Step 3: Nucleation & Anti-Solvent Addition

-

Return the filtrate to the flask and maintain a temperature of 60-65°C .

-

Slowly add warm water (50°C) dropwise.

-

Cloud Point Detection: Stop addition immediately when a persistent haze (turbidity) is observed.

-

Add a small amount of hot Ethanol (approx 5% of total volume) to just clear the haze.

-

Why? This establishes a supersaturated solution at the metastable limit, preventing "crashing out" (oiling) and promoting high-purity crystal growth.

-

Step 4: Controlled Cooling (Crystal Growth)

-

Remove heat source and allow the flask to cool to room temperature (20-25°C) slowly over 2-3 hours .

-

Tip: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

-

-

Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

Step 5: Isolation & Drying

-

Filter the crystals using vacuum filtration (Buchner funnel).

-

Wash: Wash the filter cake with 2 volumes of a cold 1:1 Ethanol/Water mixture.

-

Warning: Do not use pure Ethanol for washing, as it may redissolve the product.

-

-

Dry: Dry in a vacuum oven at 45-50°C for 12 hours.

Process Visualization

Diagram: Recrystallization Workflow

Figure 2: Operational workflow from crude input to isolated pure crystal.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution cooled too fast or anti-solvent added too quickly. | Re-heat to dissolve. Add more Ethanol. Cool much slower with vigorous stirring. |

| No Precipitation | Solution too dilute. | Concentrate solution by rotary evaporation (remove 30% solvent) and re-cool. |

| Low Yield | Product too soluble in Ethanol. | Increase the ratio of Water (Anti-solvent) or cool to -10°C. |

| Colored Impurities | Chromophores trapped in lattice. | Add Activated Carbon (Charcoal) during the hot dissolution step (Step 1), stir for 10 mins, then hot filter. |

References

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. Link

-

Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. Link

-

Kumada, H., et al. (2019). "Process Development of Lenvatinib Mesilate". Organic Process Research & Development, 23(11), 2547–2555. (Provides context on quinoline carboxamide purification). Link

-

Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. Link

Application Note: Accelerated Synthesis of N-Methylquinoline-2-Carboxamide Scaffolds via Microwave Irradiation

Executive Summary & Strategic Value

The quinoline-2-carboxamide motif is a privileged structure in medicinal chemistry, serving as the pharmacophore for Neurokinin-3 (NK3) receptor antagonists (e.g., Osanetant) and various antitumor agents. Traditional thermal synthesis of these derivatives—specifically the Pfitzinger ring closure followed by amidation—is characterized by harsh conditions (reflux >24h), poor atom economy, and difficult workups.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces total reaction time from days to minutes while improving yield and purity. By leveraging the dipolar polarization of polar solvents, we achieve rapid superheating in sealed vessels, facilitating the nucleophilic attack of volatile amines (N-methylamine) without loss of reagent.

Key Advantages of this Protocol

-

Speed: Reaction times reduced by 95% (24h

20 min). -

Safety: Automated pressure management handles volatile methylamine.

-

Purity: Minimized side-reactions due to uniform heating profiles.

Scientific Principles & Mechanism

The Dielectric Heating Effect

Unlike thermal conduction, microwave irradiation (2.45 GHz) heats the reaction mixture directly through dipolar rotation and ionic conduction .

-

Solvent Selection: We utilize Ethanol (EtOH) or Dimethylformamide (DMF). These solvents possess high dielectric constants and loss tangents (

), ensuring efficient energy absorption. -

The "Specific Microwave Effect": In the amidation step, the polar transition state is stabilized by the electromagnetic field, lowering the activation energy (

) more effectively than conventional heating.

Synthetic Pathway

The synthesis follows a two-stage convergent workflow:

-

Ring Construction: Modified Pfitzinger reaction condensing Isatin derivatives with ketones.

-

Amidation: Direct aminolysis of the resulting ester or CDI-mediated coupling of the acid.

Experimental Workflow Visualization

The following diagram illustrates the decision logic and process flow for this synthesis.

Figure 1: Convergent workflow for the microwave-assisted synthesis of quinoline-2-carboxamide derivatives.

Detailed Protocols

Equipment Requirements

-

Reactor: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

-

Vessels: 10 mL or 20 mL high-pressure sealed vials (rated >20 bar).

-

Temperature Control: IR sensor (external) and Fiber Optic probe (internal, recommended for scale-up).

Protocol A: Synthesis of the Scaffold (Modified Pfitzinger)

This step constructs the quinoline ring from readily available isatins.

-

Reagents:

-

Isatin (1.0 equiv)

-

Acetophenone or Cyclohexanone (1.2 equiv)

-

KOH (33% aq. solution, 3.0 equiv)

-

Ethanol (solvent, 3 mL per mmol)

-

-

Procedure:

-

Dissolve Isatin and the ketone in Ethanol within a 10 mL microwave vial.

-

Add aqueous KOH dropwise. Cap the vial.

-

Irradiation Parameters:

-

Temperature: 140 °C

-

Time: 15 minutes

-

Absorption Level: High

-

Pre-stirring: 30 seconds

-

-

-

Workup:

-

Acidify reaction mixture with 1N HCl to pH 3-4.

-

The carboxylic acid precipitate is collected by filtration, washed with water, and dried.

-

Yield Expectation: 85-95%.

-

Protocol B: N-Methyl Amidation (The Critical Step)

Direct reaction with methylamine is challenging thermally due to the volatility of the amine (b.p. -6°C). Microwave heating in a sealed vessel overcomes this by maintaining high concentration in the liquid phase.

Method: CDI-Mediated One-Pot Synthesis

-

Reagents:

-

Quinoline-2-carboxylic acid (from Protocol A) (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Methylamine (2.0 M solution in THF) (3.0 equiv)

-

Solvent: DMF (Dimethylformamide) - Chosen for high microwave absorbance.

-

-

Step 1: Activation

-

Dissolve acid and CDI in DMF (2 mL).

-

Stir at room temperature for 5 minutes (CO2 evolution observed).

-

-

Step 2: Amidation

-

Add Methylamine solution to the vial. Immediately cap and crimp the vessel.

-

Irradiation Parameters:

-

Temperature: 120 °C

-

Pressure Limit: 15 bar (Safety Cutoff)

-

Time: 10 minutes

-

-

-

Workup:

-

Pour mixture into ice water.

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with saturated NaHCO3 and Brine.

-

Evaporate solvent. Recrystallize from EtOH/Hexane if necessary.

-

Data Analysis & Validation

Thermal vs. Microwave Comparison

The following table highlights the efficiency gains using the microwave protocol for the synthesis of N-methyl-4-phenylquinoline-2-carboxamide.

| Parameter | Thermal Reflux (Oil Bath) | Microwave Protocol (This Work) | Improvement Factor |

| Reaction Time | 24 Hours | 25 Minutes (Total) | ~60x Faster |

| Solvent Volume | 50 mL | 3 mL | Green Chemistry |

| Yield | 68% | 92% | +24% |

| Purity (HPLC) | 85% (Requires Column) | 96% (Simple Wash) | Streamlined |

Analytical Checkpoints (Self-Validation)

-

TLC Monitoring: Use 50% EtOAc/Hexane. The starting acid (

) should disappear, replaced by the amide ( -

NMR Signature: Look for the disappearance of the broad -COOH singlet (11-14 ppm) and the appearance of the N-methyl doublet at

ppm and the amide -NH broad signal at

Troubleshooting & Safety

-

Pressure Spikes: Methylamine in THF expands significantly upon heating. Ensure the reaction vial volume is <60% full (headspace is required). If pressure exceeds 18 bar, reduce temperature to 100°C and extend time to 20 mins.

-

Solvent Choice: Do not use non-polar solvents (Toluene, Hexane) as the reaction medium; they do not couple with the microwave field efficiently, leading to poor heating.

-

Runaway Reactions: Quinolines are nitrogen-rich. Although stable, always monitor the temperature/pressure profile graph during the first minute of irradiation.

References

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

-

Emonds-Alt, X., et al. (1995). Pharmacological profile and chemical synthesis of Osanetant (SR142801), the first potent and selective non-peptide antagonist of the NK3 receptor. Life Sciences, 56(26), PL27-PL32. [Link]

-

Sridharan, V., et al. (2011). Microwave-Assisted Synthesis of Quinolines: A Review. Orbital: The Electronic Journal of Chemistry, 3(1), 1-25. [Link]

-

Biotage AB. (2023). Microwave Synthesis User Guidelines: Solvent Properties and Sealed Vessel Chemistry. [Link]

Troubleshooting & Optimization

improving water solubility of 6-Hydroxy-N-methylquinoline-2-carboxamide

Initiating Data Collection

I'm now starting with extensive Google searches to gather data on 6-Hydroxy-N-methylquinoline-2-carboxamide. I'm focusing on chemical properties, solubility, and potential improvement methods. I anticipate gathering a comprehensive dataset as a first step.

Expanding Search Parameters

I've broadened my search to include common formulation strategies for improving water solubility in poorly soluble drugs. I'm focusing on techniques like pH adjustment, co-solvency, cyclodextrin complexation, and prodrug synthesis. I'm prioritizing authoritative sources and articles detailing the mechanisms and protocols for these methods. My goal is to synthesize this information into a technical support guide.

Refining Solubility Strategies

I am now focusing on gathering more detailed information on this compound's solubility. I'm prioritizing data on chemical properties, known solubilities, and methods to improve similar quinoline derivatives, as well as the formulation and chemical modification techniques used to enhance water solubility, with a focus on peer-reviewed articles. This includes pH adjustment, co-solvency, cyclodextrin complexation, prodrug synthesis, and salt forms. I plan to incorporate this into a Q&A technical guide.

Technical Support Center: Solubilization of 6-Hydroxy-N-methylquinoline-2-carboxamide

Executive Summary

Compound Profile: 6-Hydroxy-N-methylquinoline-2-carboxamide

Chemical Class: Functionalized Quinoline

Physicochemical Challenge: This molecule presents a "solubility paradox" common in medicinal chemistry. While the 6-hydroxyl group and amide functionality introduce polarity, the planar quinoline scaffold drives strong

This guide provides an evidence-based troubleshooting framework for researchers encountering precipitation, low recovery, or inconsistent bioassay results. Our protocols prioritize Structure-Property Relationships (SPR) to ensure stability and reproducibility.

Part 1: Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately when I add my DMSO stock to PBS (pH 7.4)?

Diagnosis: This is a classic "Solvent Shock" phenomenon driven by the compound's pKa profile.

-

The Mechanism: The 6-hydroxyl group is phenolic. Based on analogous 6-hydroxyquinoline structures, the pKa is estimated between 9.0 and 9.5 [1]. At physiological pH (7.4), the hydroxyl group remains protonated (neutral). The uncharged molecule is lipophilic and prefers to aggregate rather than solvate in water.

-

The Fix: You are likely exceeding the thermodynamic solubility limit of the neutral species.

-

Immediate Action: Reduce the final concentration. If working at >50 µM, you may need a carrier.

-

Protocol Adjustment: See Method C (Cyclodextrin) below.

-

Q2: Can I use acid or base to help it dissolve?

Technical Insight:

-

Base (NaOH): Yes. Raising the pH > 10 will deprotonate the 6-OH group to the phenolate anion (

), drastically increasing solubility. However, high pH is often incompatible with biological assays. -

Acid (HCl): Likely ineffective. The electron-withdrawing nature of the 2-carboxamide group significantly lowers the basicity of the quinoline nitrogen (estimated pKa < 2). You would need extremely acidic conditions to protonate the ring nitrogen, which is corrosive to cellular systems.

Q3: Is the compound stable in solution?

Risk Assessment:

-

Oxidation: Phenolic compounds (6-OH) are susceptible to oxidation, forming quinones, especially in basic solutions or when exposed to light.

-

Hydrolysis: The amide bond is generally stable at neutral pH but can hydrolyze under extreme pH or temperature over time.

-

Recommendation: Always prepare fresh stocks. If storage is necessary, store DMSO stocks at -20°C, protected from light and moisture [2].

Part 2: Experimental Protocols

Method A: The "Golden Standard" (DMSO Stock -> Aqueous Dilution)

Best for: High-throughput screening, cell-based assays (final DMSO < 0.5%).

Materials:

-

Anhydrous DMSO (Dimethyl sulfoxide), Grade: Cell Culture Tested.

-

PBS (Phosphate Buffered Saline), pH 7.4, pre-warmed to 37°C.

Step-by-Step:

-

Weighing: Weigh the solid compound into a glass vial (avoid plastics initially to prevent adsorption).

-

Primary Stock: Dissolve in 100% DMSO to reach a concentration of 10 mM .

-

Tip: If dissolution is slow, sonicate in a water bath at 40°C for 5-10 minutes.

-

-

Visual Check: Ensure the solution is perfectly clear. Any turbidity indicates undissolved crystallites.

-

The "Step-Down" Dilution (Critical):

-

Do not pipette 1 µL of stock directly into 1 mL of buffer. This creates a local region of supersaturation that triggers precipitation.

-

Correct Technique: Perform an intermediate dilution in buffer to 10x the final concentration, vortex immediately, then dilute to 1x.

-

Method B: Cyclodextrin-Assisted Solubilization

Best for: Animal studies (IV/IP) or assays sensitive to DMSO toxicity.

Rationale: 2-Hydroxypropyl-

Protocol:

-

Prepare a 20% (w/v) HP-

-CD solution in PBS or water. -

Add the solid compound directly to this vehicle.

-

Sonicate for 20–30 minutes at room temperature.

-

Filter sterilize (0.22 µm PVDF filter).

-

Note: This method can often achieve concentrations >1 mg/mL without organic solvents.

-

Part 3: Data Visualization & Decision Logic

Solubility Decision Tree

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental constraints.

Figure 1: Decision matrix for solubilizing hydrophobic quinoline derivatives based on assay sensitivity and concentration requirements.

Physicochemical Data Summary

| Parameter | Value (Estimated) | Implication for Handling |

| Molecular Weight | ~202.2 g/mol | Small molecule, fast diffusion. |

| pKa (6-OH) | 9.0 – 9.5 | Neutral at pH 7.4; requires pH > 10 to ionize fully. |

| LogP | ~1.5 – 2.0 | Moderately lipophilic; binds plastics/proteins. |

| Max Solubility (PBS) | < 100 µM (Predicted) | Risk of precipitation in aqueous buffers. |

| Max Solubility (DMSO) | > 50 mM | Excellent stock solvent. |

References

-

Albert, A., & Phillips, J. N. (1956). Ionization constants of heterocyclic substances. Part I. Journal of the Chemical Society, 1294-1304. (Establishes pKa baselines for hydroxyquinolines).

-

Thermo Fisher Scientific. (n.d.). DMSO Solubility Guidelines for Research Compounds. Technical Support Knowledge Base.

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

Technical Support Center: Cyclodextrin Formulation for 6-Hydroxy-N-methylquinoline-2-carboxamide

Status: Operational Ticket Focus: Solubility Enhancement & Stability Optimization Operator: Senior Application Scientist

Mission Statement

Welcome to the Formulation Support Center. This guide addresses the specific challenges of complexing 6-Hydroxy-N-methylquinoline-2-carboxamide (6-OH-NMQC) with cyclodextrins (CDs). Due to the planar, hydrophobic quinoline core and the hydrogen-bonding potential of the 6-hydroxyl and 2-carboxamide groups, this API presents a classic "brick dust" solubility profile.

This guide moves beyond basic instructions, focusing on the thermodynamic and kinetic nuances required to achieve a stable inclusion complex.

Module 1: Critical Formulation Parameters

Before troubleshooting, verify your baseline parameters against this logic matrix. The success of 6-OH-NMQC delivery hinges on the interplay between Cavity Size and Ionization State .

The Host-Guest Fit

The quinoline core is structurally similar to naphthalene.

- -CD: Cavity too small; steric hindrance prevents deep inclusion.

- -CD (and derivatives): Optimal. The cavity diameter (~6.0–6.5 Å) accommodates the quinoline width perfectly.

-

-CD: Cavity often too loose, leading to low stability constants (

Recommendation: Use HP-

The pH-Solubility Paradox

6-OH-NMQC possesses an ionizable phenolic hydroxyl group at position 6.

-

pKa Estimate: ~9.5 – 10.0 (Phenolic).

-

Physiological pH (7.4): The molecule is predominantly unionized and hydrophobic. This maximizes the driving force for inclusion (hydrophobic effect) but minimizes intrinsic solubility (

).

Decision Logic: Formulation Strategy

Figure 1: Decision tree for selecting the appropriate cyclodextrin derivative based on administration route and ionization logic.

Module 2: Troubleshooting & FAQs

Issue 1: "I added Cyclodextrin, but the solution is still cloudy."

Diagnosis: You have likely exceeded the Complexation Efficiency (CE) or failed to reach equilibrium. The Science: The 6-OH-NMQC quinoline ring requires time and energy to displace the "high-energy" water molecules from the CD cavity. Simple stirring is often insufficient for rigid planar molecules.

Troubleshooting Protocol:

-

Verify Stoichiometry: Are you assuming a 1:1 ratio? Most quinolines bind 1:1, but at high concentrations, 1:2 (Guest:Host) complexes can form.

-

Energy Input: Switch from magnetic stirring to probe sonication (short bursts) or high-shear mixing to overcome the activation energy of complexation.

-

The "Pre-load" Technique:

-

Dissolve 6-OH-NMQC in a small volume of volatile co-solvent (e.g., Ethanol or Acetone).

-

Add this dropwise to the aqueous CD solution while stirring.

-

Evaporate the solvent (Rotavap or N2 stream).

-

Why? This presents the drug in a molecularly dispersed state, preventing crystal lattice energy from inhibiting dissolution.

-

Issue 2: "My API precipitates upon dilution (e.g., injection into media)."

Diagnosis: Low Binding Constant (

Corrective Actions:

-

Calculate

: Perform a Phase Solubility Study (see protocol below). -

Increase CD Concentration: Ensure the formulation contains a molar excess of CD (typically 5-10x molar excess relative to the drug) to shift the equilibrium toward the complex (

). -

Ternary Complexation: Add a third component.

-

Organic Acids: For 6-OH-NMQC, adding 0.1% Citric Acid can help if the amide nitrogen allows for protonation, or simply to stabilize the pH.

-

Polymers: Add 0.1% - 0.25% (w/v) PVP K30 or HPMC.

-

Mechanism: Polymers form a bridge or "net" around the CD-Drug complex, increasing the apparent stability constant by up to 50% [1].

-

Issue 3: "How do I quantify the encapsulation efficiency?"

Diagnosis: Incorrect analytical setup.

The Science: Standard UV-Vis can be misleading if the CD absorbs (unlikely for HP-

Step-by-Step Validation Protocol:

-

Filtration: Pass the suspension through a 0.45 µm PVDF filter (nylon may bind the drug).

-

Dilution: Dilute the filtrate with Methanol or Acetonitrile (50:50).

-

Critical: The organic solvent disrupts the inclusion complex, releasing the total drug for quantification.

-

-

HPLC Analysis:

-

Column: C18 (Standard).

-

Mobile Phase: Acetonitrile/Water (0.1% Formic acid).

-

Note: Do not inject the aqueous complex directly without ensuring the mobile phase can break the complex; otherwise, you may see split peaks.

-

Module 3: Standard Operating Procedure (SOP)

Phase Solubility Study (Higuchi & Connors Method)

Use this protocol to determine the Stability Constant (

Materials:

-

6-OH-NMQC (Solid)

-

HP-

-CD (0 to 100 mM range) -

Phosphate Buffer (pH 7.4)

Workflow Visualization:

Figure 2: Workflow for A_L type phase solubility analysis.

Data Analysis:

Plot [Drug] dissolved (M) (y-axis) vs. [CD] concentration (M) (x-axis).

If linear (Slope < 1), it is an

Calculations:

-

Slope: From the linear regression.

- : Intrinsic solubility (y-intercept).

| Parameter | Target Value | Interpretation |

| Slope | < 1.0 | Indicates 1:1 complexation (Ideal). |

| 100 - 5000 | < 100: Too weak (Precipitation risk).> 5000: Too strong (Poor drug release). | |

| CE | > 0.1 | Complexation Efficiency. Higher is better for formulation capacity. |

References

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

-

Jansook, P., et al. (2010). Cyclodextrins as solubilizers: formation of complex aggregates. Journal of Pharmaceutical Sciences, 99(2), 719-729.

-

Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161.

Disclaimer: This guide is for research purposes. All formulations must be validated for safety and efficacy in your specific biological context.

troubleshooting low recovery in quinoline carboxamide synthesis

Topic: Troubleshooting Low Recovery & Yield Optimization

Status: Operational | Tier: Level 3 Support (Senior Scientist)

Introduction: The "Hidden" Loss Factors

Welcome to the Quinoline Synthesis Support Hub. If you are experiencing low recovery (<40%) despite high conversion by LCMS, you are likely battling the specific physicochemical properties of the quinoline scaffold rather than a failure of synthetic chemistry.

Quinoline carboxamides present a unique "double trouble" profile:

-

Amphoteric Nature: The basic quinoline nitrogen (pKa ~4.9) can protonate during acidic workups, trapping your product in the aqueous phase.

-

Silanol Interaction: During purification, the basic nitrogen interacts strongly with acidic silanols on silica gel, leading to irreversible adsorption (the "streaking" effect).

This guide prioritizes isolation efficiency over reaction kinetics, as this is the most common failure mode for this specific scaffold.

Part 1: Diagnostic Workflow

Before altering reagents, determine if your issue is Chemical Conversion or Physical Isolation .

Figure 1: Diagnostic logic for distinguishing between synthetic failure and isolation failure.

Part 2: Troubleshooting Guides (Q&A)

Module A: Work-up & Phase Separation (The #1 Cause of Loss)

Q: My reaction went to completion, but after washing with 1N HCl to remove excess amine, my product disappeared. Where did it go?

A: You likely extracted your product into the aqueous layer.

-

The Science: The quinoline nitrogen is basic. Washing with 1N HCl protonates the ring nitrogen (Quinoline-H+), turning your lipophilic amide into a water-soluble salt.

-

The Fix: Avoid acidic washes. If you must remove excess amine, use a buffer at pH 5.5–6.0 (Citrate buffer), which is acidic enough to protonate aliphatic amines (pKa ~10) but leaves the quinoline (pKa ~4.9) largely unprotonated.

-

Self-Validation: Take your acidic aqueous waste, neutralize it with saturated NaHCO3 until pH 8, and extract with DCM. If your product returns, this was the issue.

Q: I have a "rag layer" or emulsion that won't separate during extraction.

A: Quinoline carboxamides are often moderately polar and planar, leading to surfactant-like behavior.

-

The Fix: Do not use simple Brine. Use the "Salting Out" Protocol : Saturate the aqueous layer with solid NaCl until no more dissolves. This increases the ionic strength drastically, forcing the organic product out (Salting-out effect).

-

Solvent Switch: Switch extraction solvent from EtOAc to 10% MeOH in CHCl3 or DCM. This increases the solubility of polar amides.

Module B: Reaction Engineering

Q: I am using EDC/HOBt, but the conversion is stalled at 50%.

A: Quinoline carboxylic acids (especially at the 2- or 4-position) are electron-deficient and sterically hindered (peri-effect from H-8). Standard carbodiimides often fail to generate a reactive enough active ester.

-

Recommendation: Switch to T3P (Propylphosphonic anhydride) or HATU .

-

Why T3P? It drives the equilibrium by releasing a non-nucleophilic salt and operates well in non-nucleophilic bases (Pyridine/N-Methylmorpholine), which prevents side reactions.

Q: I see a mass corresponding to [M+43] or [M+99] in my LCMS.

A: This is likely an acyl-transfer side reaction (N-acyl urea formation) common with carbodiimides (EDC/DCC).

-

The Fix: Abandon coupling agents. Convert the acid to the Acid Chloride (Method B below). This is the most robust method for hindered quinolines.

Module C: Purification (Chromatography)

Q: My product smears across the column, and I recover only 30% even after flushing.

A: The basic quinoline nitrogen is hydrogen-bonding to the acidic silanols on the silica gel.

-

The Fix: "Deactivate" your silica.

-

Add 1% Triethylamine (Et3N) to your eluent system.

-

Crucial Step: Pre-flush the column with the Et3N-containing solvent before loading your sample. This caps the acidic sites.

-

-

Alternative: Use neutral Alumina instead of Silica gel for very sensitive basic residues.

Part 3: Comparative Data & Reagent Selection

Table 1: Coupling Reagent Performance for Electron-Deficient Heterocycles

| Reagent | Reactivity | Work-up Risk | Recommended For | Cost |

| EDC/HOBt | Low | High (Urea byproduct) | Simple, unhindered substrates | Low |

| HATU | High | Medium (Tetramethylurea removal) | Hindered positions (C2, C4) | High |

| T3P | High | Low (Water soluble byproducts) | Scale-up, difficult solubility | Medium |

| SOCl₂ (Acid Cl) | Very High | High (Hydrolysis risk) | The "Nuclear Option" for stubborn substrates | Low |

Part 4: Validated Experimental Protocols

Protocol A: The Robust T3P Method (Preferred for Scale)

Best for: Avoiding acidic byproducts and easy workup.

-

Dissolution: Dissolve Quinoline-carboxylic acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (5–10 mL/mmol).

-

Base: Add Diisopropylethylamine (DIPEA) (3.0 equiv). Note: Ensure the solution is basic (pH > 8 on wet paper).

-

Coupling: Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 2–4 h.

-

Workup (Critical):

-

Wash organic layer with Water (2x).

-

Wash with Sat. NaHCO3 (2x) to remove excess T3P residues.

-

Do NOT wash with HCl.

-

-

Isolation: Dry over Na2SO4 and concentrate.

Protocol B: The Acid Chloride Method (The "Nuclear Option")

Best for: Sterically hindered amines or low-reactivity aniline partners.

Step 1: Activation

-

Suspend Quinoline-carboxylic acid in anhydrous DCM (or Toluene).

-

Add Oxalyl Chloride (1.5 equiv) followed by a catalytic drop of DMF (essential for Vilsmeier-Haack intermediate formation).

-

Stir until gas evolution ceases (1–2 h). Concentrate to dryness to remove excess Oxalyl Chloride. Result: Crude Acid Chloride.

Step 2: Amidation

-

Redissolve crude Acid Chloride in anhydrous DCM.

-

Add the Amine (1.1 equiv) and Et3N (2.0 equiv) at 0°C.

-

Quench: Upon completion, quench with Sat. NaHCO3.

-

Purification: If the product precipitates, filter it directly (highest purity). If not, extract with DCM/MeOH (9:1).

Part 5: Mechanism of Failure (Visualization)

Understanding the "Peri-Effect" and basicity is crucial for troubleshooting.

Figure 2: Left: The steric clash at the 8-position affecting C-1/C-2 reactivity. Right: The mechanism of product loss during acidic workup.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

- Patterson, A. W., et al. (2011). Protection of Quinoline Nitrogen to Improve Solubility and Yield in Synthesis. Journal of Organic Chemistry, 76(2), 708-711. (Contextual citation regarding nitrogen basicity handling).

Technical Support Center: HPLC Optimization for Hydroxyquinoline Derivatives

Status: Operational Topic: Troubleshooting Peak Tailing & Asymmetry Applicable Analytes: 8-Hydroxyquinoline (8-HQ), Clioquinol, and related quinoline scaffolds.

Executive Summary: The "Dual-Threat" Mechanism

Hydroxyquinoline derivatives present a unique challenge in Reverse Phase HPLC (RP-HPLC) because they act as a "dual-threat" to peak symmetry. Unlike standard basic compounds, these molecules induce tailing through two distinct, often simultaneous mechanisms:

-

Silanol Interactions: The heterocyclic nitrogen (pyridine ring) is basic. At standard acidic HPLC pH (2–4), it becomes protonated (

) and interacts with deprotonated residual silanols ( -

Metal Chelation: The proximity of the hydroxyl group to the ring nitrogen allows these molecules to form stable bidentate complexes with trace metal ions (Fe, Al, Ni) present in the silica matrix or stainless steel hardware.

This guide provides a systematic workflow to isolate and resolve these specific interactions.

Diagnostic Workflow

Before altering your method, you must identify which interaction is dominant. Use the following logic flow to diagnose the root cause of the tailing.

Interactive Troubleshooting Map

Figure 1: Diagnostic logic for isolating metal chelation versus silanol activity in hydroxyquinoline separations.